Selective Sub-Nanomolar Inhibition of Human MAO-A vs. Chloro Analog
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone demonstrates an MAO-A IC₅₀ of 0.850 nM, which is approximately 59-fold more potent than its 5-chloro analog, (5-chloro-2-hydroxyphenyl)(4-methoxyphenyl)methanone (IC₅₀ = 50 nM) [1][2]. Both datasets were generated in the same assay system (human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate).
| Evidence Dimension | hMAO-A Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.850 nM |
| Comparator Or Baseline | 5-Chloro analog: 50 nM |
| Quantified Difference | ~59-fold increase in potency for the bromo derivative |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; hydrogen peroxide production readout after 1 hr [1][2] |
Why This Matters
The substantial potency difference driven by the bromine versus chlorine substitution directly informs SAR studies and ensures that researchers requiring sub-nanomolar MAO-A inhibition must procure the brominated, not chlorinated, precursor.
- [1] BindingDB. BDBM50075959. IC₅₀: 0.850 nM for human MAO-A. Retrieved from http://bdb8.ucsd.edu View Source
- [2] BindingDB. BDBM50075969. IC₅₀: 50 nM for human MAO-A (5-chloro analog). Retrieved from http://ww.w.bindingdb.org View Source
